Cas no 871689-46-2 (2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine)

2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine is a specialized organic compound featuring a thiazole core substituted with a 4-methylphenyl group and an ethanamine side chain. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The thiazole moiety is known for its bioactivity, while the aromatic methyl group enhances stability and lipophilicity, facilitating interactions with biological targets. The primary amine functionality offers a versatile handle for further derivatization, making it a valuable intermediate in synthetic chemistry. Its well-defined molecular architecture ensures consistency in research and industrial processes, supporting its use in the development of novel bioactive compounds.
2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine structure
871689-46-2 structure
Product Name:2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine
CAS No:871689-46-2
MF:C12H14N2S
MW:218.317961215973
CID:3156669
PubChem ID:3799257
Update Time:2025-10-19

2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-p-Tolyl-thiazol-4-yl)-ethylamine
    • SCHEMBL4906176
    • G26753
    • STL210980
    • 854-006-0
    • 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine
    • AKOS002301058
    • WJB68946
    • 871689-46-2
    • 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethanamine
    • CS-0253336
    • Z991557060
    • EN300-64002
    • 2-(2-(4-Methylphenyl)-1,3-thiazol-4-yl)ethan-1-amine
    • 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamine
    • 2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine
    • Inchi: 1S/C12H14N2S/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6-7,13H2,1H3
    • InChI Key: TZGZKCXQYRXQER-UHFFFAOYSA-N
    • SMILES: S1C=C(CCN)N=C1C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 218.08776963Da
  • Monoisotopic Mass: 218.08776963Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 67.2Ų

2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine Pricemore >>

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2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine Related Literature

Additional information on 2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine

Professional Introduction to Compound with CAS No. 871689-46-2 and Product Name: 2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine

Compound with the CAS number 871689-46-2 and the product name 2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular framework of this compound incorporates a thiazole core, which is a heterocyclic aromatic ring system known for its broad spectrum of biological activities. The presence of a 4-methylphenyl substituent and an ethanamine moiety further enhances its pharmacological profile, making it a promising candidate for further exploration.

The thiazole ring is a crucial pharmacophore in many bioactive molecules, exhibiting properties that make it highly suitable for drug design. Its ability to interact with biological targets such as enzymes and receptors has been extensively studied. In particular, the 4-methylphenyl group introduces a hydrophobic region that can improve the compound's solubility and binding affinity. This structural feature is particularly important in the development of orally active drugs, where bioavailability is a key consideration.

Recent research in the field of medicinal chemistry has highlighted the importance of 1,3-thiazole derivatives in the discovery of new therapeutic agents. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The specific derivative known as 2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine has been investigated for its potential role in modulating biological pathways associated with these diseases. Studies have indicated that this compound may interfere with key enzymatic processes involved in cancer cell proliferation and inflammation.

The ethanamine moiety in the compound's structure contributes to its overall pharmacokinetic properties. This functional group can influence both the metabolic stability and the distribution of the drug within the body. By optimizing this part of the molecule, researchers aim to enhance the compound's efficacy while minimizing potential side effects. The combination of these structural elements makes 2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine a versatile scaffold for further chemical modifications.

In vitro studies have provided preliminary evidence supporting the biological activity of this compound. Researchers have observed notable interactions between 2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine and various biological targets, suggesting its potential as an inhibitor or modulator of specific pathways. These findings are particularly exciting given the increasing demand for targeted therapies in medicine. The ability to selectively interact with disease-related targets without affecting healthy cells is a cornerstone of modern drug development.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex molecular framework efficiently. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in forming key carbon-carbon bonds within the molecule. These reactions are known for their high selectivity and efficiency, making them ideal for pharmaceutical applications.

The pharmacological profile of 2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine is further enhanced by its ability to cross-react with multiple biological targets. This polypharmacicity can be advantageous in treating complex diseases that involve multiple pathological pathways. By simultaneously modulating several targets, this compound may offer a more comprehensive therapeutic approach compared to traditional single-target drugs.

Future research directions include exploring the potential use of this compound as a lead molecule for drug development. By leveraging computational modeling and high-throughput screening techniques, researchers aim to identify derivatives with improved pharmacological properties. These efforts could lead to novel therapeutic agents that address unmet medical needs.

The regulatory landscape for new drug development also plays a critical role in determining the commercial viability of compounds like 2-2-(4-methylphenyl)-1,3-thiazol-4-ylethan-1-amine. Compliance with stringent safety and efficacy standards is essential for successful market entry. However, the innovative nature of this compound provides hope that it may meet these requirements through rigorous testing and validation.

In conclusion, compound with CAS No. 871689-46-2 and product name 2-2-(4-methylphenyl)-1,3-thiazol-4-ylenethanamidine represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activity make it a valuable asset in the search for new therapeutic agents. Further research is warranted to fully explore its potential applications in medicine.

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